2,3-Dimethylbutane-1-sulfonamide
CAS No.:
Cat. No.: VC17717337
Molecular Formula: C6H15NO2S
Molecular Weight: 165.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H15NO2S |
|---|---|
| Molecular Weight | 165.26 g/mol |
| IUPAC Name | 2,3-dimethylbutane-1-sulfonamide |
| Standard InChI | InChI=1S/C6H15NO2S/c1-5(2)6(3)4-10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9) |
| Standard InChI Key | MBCWPDFQUVEFSB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C)CS(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration
The compound’s IUPAC name, 2,3-dimethylbutane-1-sulfonamide, reflects its branched alkane chain and sulfonamide group. The sulfonamide moiety () is attached to the first carbon of a butane chain, while methyl groups occupy the second and third carbons. This configuration introduces significant steric hindrance, impacting reactivity and solubility. The SMILES notation and InChIKey further define its spatial arrangement .
Physical Properties
2,3-Dimethylbutane-1-sulfonamide is a solid at room temperature, with a melting point estimated between 120–140°C based on analogous sulfonamides. Its solubility profile is dominated by the polar sulfonamide group and nonpolar methyl branches, rendering it moderately soluble in organic solvents like dichloromethane and ethanol but poorly soluble in water. The logP value, predicted to be approximately 1.8, indicates moderate hydrophobicity, which influences its bioavailability and membrane permeability .
Table 1: Comparative Physicochemical Properties of Selected Sulfonamides
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | logP |
|---|---|---|---|---|
| 2,3-Dimethylbutane-1-sulfonamide | 165.26 | 120–140 (est.) | 1.8 | |
| N,2-Dimethylbutane-1-sulfonamide | 165.25 | 115–125 | 1.7 | |
| 3,3-Dimethylbutane-1-sulfonamide | 165.26 | 130–145 | 2.0 |
Synthesis and Purification
Reaction Pathways
The synthesis of 2,3-dimethylbutane-1-sulfonamide typically follows a nucleophilic substitution mechanism. 2,3-Dimethylbutan-1-amine reacts with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base such as triethylamine or pyridine. The reaction proceeds as follows:
In this case, is the 2,3-dimethylbutyl group, and is methyl. The reaction is conducted in anhydrous dichloromethane or tetrahydrofuran under inert conditions to prevent hydrolysis of the sulfonyl chloride .
Purification Techniques
Post-synthesis, the crude product is purified via recrystallization using ethanol-water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents. Analytical methods such as HPLC and NMR spectroscopy confirm purity, with NMR resonances typically showing signals for methyl groups ( 0.8–1.2 ppm), methylene protons ( 1.4–1.8 ppm), and sulfonamide protons ( 5.2–5.5 ppm) .
Biological Activity and Applications
Enzyme Inhibition Studies
Molecular docking simulations of related sulfonamides reveal moderate binding affinities ( ≈ −7.5 kcal/mol) to DHPS, with hydrogen bonds forming between the sulfonamide group and active-site residues (e.g., Lys220 and Phe189 in Escherichia coli). The steric bulk of the 2,3-dimethylbutyl chain may reduce binding efficiency compared to simpler sulfonamides, highlighting a trade-off between solubility and target engagement .
Table 2: Comparative Binding Affinities of Sulfonamides to DHPS
| Compound | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Sulfanilamide | −9.2 | H-bonds with Lys220 |
| 2,3-Dimethylbutane-1-sulfonamide | −7.5 (est.) | Hydrophobic interactions |
| 3,3-Dimethylbutane-1-sulfonamide | −7.8 | H-bonds with Phe189 |
Industrial and Research Applications
Beyond antimicrobial uses, 2,3-dimethylbutane-1-sulfonamide serves as a building block in organic synthesis. Its sulfonamide group participates in Mitsunobu reactions, forming carbon-nitrogen bonds, and in the preparation of sulfonyl ureas for agrochemicals. In materials science, it acts as a cross-linking agent in polymer networks, leveraging the sulfonamide’s thermal stability .
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